molecular formula C19H16N4O5S B4066266 2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

Cat. No.: B4066266
M. Wt: 412.4 g/mol
InChI Key: ISFIBDPRVLBLDO-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfur Incorporation: The sulfur atom is introduced through a thiolation reaction, often using thiourea or similar reagents.

    Attachment of the Nitrophenyl Group: This step involves a nucleophilic substitution reaction where the nitrophenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include benzyl ketone or benzyl carboxylic acid derivatives.

    Reduction: Products include the corresponding amine derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.

Scientific Research Applications

2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Biological Research: It may be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N,N-diethylacetamide
  • **2-[(5-Benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(5-isobutyl-1,3,4-thiadiazol-1-yl)acetamide

Uniqueness

The uniqueness of 2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[(5-benzyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-16(20-13-6-8-14(9-7-13)23(27)28)11-29-19-21-17(25)15(18(26)22-19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,24)(H2,21,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFIBDPRVLBLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-BENZYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-NITROPHENYL)ACETAMIDE

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